molecular formula C9H12FN3O5 B14418382 5'-Amino-5'-deoxy-5-fluorouridine CAS No. 82207-47-4

5'-Amino-5'-deoxy-5-fluorouridine

Cat. No.: B14418382
CAS No.: 82207-47-4
M. Wt: 261.21 g/mol
InChI Key: CFRPQDDBSNZLHF-UAKXSSHOSA-N
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Description

5’-Amino-5’-deoxy-5-fluorouridine is a fluorinated nucleoside analog. It is a derivative of uridine, where the hydroxyl group at the 5’ position is replaced by an amino group, and a fluorine atom is introduced at the same position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-5’-deoxy-5-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 5’ position. The amino group can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of 5’-Amino-5’-deoxy-5-fluorouridine often involves multi-step synthesis processes that ensure high yield and purity. The process may include the protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The use of advanced purification techniques such as chromatography is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5’-Amino-5’-deoxy-5-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-Amino-5’-deoxy-5-fluorouridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Amino-5’-deoxy-5-fluorouridine involves its incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis. It inhibits the enzyme thymidylate synthase, which is crucial for DNA replication. This inhibition results in the depletion of thymidine triphosphate, causing DNA damage and cell death. The compound also interferes with RNA processing and function, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Amino-5’-deoxy-5-fluorouridine is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other fluorinated nucleosides. Its ability to be selectively activated in tumor cells makes it a promising candidate for targeted cancer therapy .

Properties

CAS No.

82207-47-4

Molecular Formula

C9H12FN3O5

Molecular Weight

261.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H12FN3O5/c10-3-2-13(9(17)12-7(3)16)8-6(15)5(14)4(1-11)18-8/h2,4-6,8,14-15H,1,11H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1

InChI Key

CFRPQDDBSNZLHF-UAKXSSHOSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CN)O)O)F

Origin of Product

United States

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